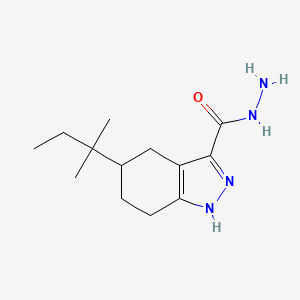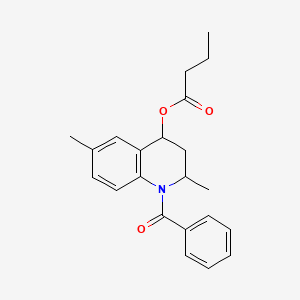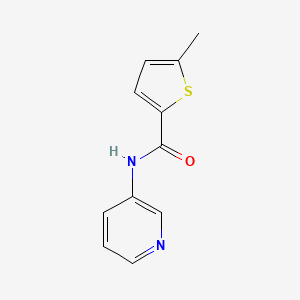![molecular formula C23H23ClN2O3S2 B5204810 N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5204810.png)
N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide, also known as ML167, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the enzyme, TGFβRI, which plays a crucial role in several cellular processes, including cell proliferation, differentiation, and apoptosis. The development of ML167 as a TGFβRI inhibitor has opened up new avenues for the treatment of various diseases, including cancer, fibrosis, and autoimmune disorders.
作用機序
N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is a potent inhibitor of TGFβRI, which is a transmembrane protein that belongs to the serine/threonine kinase family. TGFβRI plays a crucial role in several cellular processes, including cell proliferation, differentiation, and apoptosis. N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide binds to the ATP-binding site of TGFβRI, which prevents the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has several biochemical and physiological effects in the body. In vitro studies have shown that N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide inhibits the growth and proliferation of cancer cells by blocking the TGFβRI signaling pathway. In addition, N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has also been shown to enhance the efficacy of chemotherapy in cancer cells. In vivo studies have shown that N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide reduces the growth of tumors in mice models of breast and pancreatic cancer.
実験室実験の利点と制限
One of the main advantages of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is its specificity for TGFβRI, which makes it a valuable tool for studying the role of TGFβRI in various cellular processes. N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is its low solubility in water, which can make it difficult to use in certain experimental conditions.
将来の方向性
The development of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide as a TGFβRI inhibitor has opened up new avenues for the treatment of various diseases, including cancer, fibrosis, and autoimmune disorders. Future research in this area should focus on the following directions:
1. Identification of novel TGFβRI inhibitors with improved pharmacokinetic properties.
2. Evaluation of the efficacy of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide in combination with other chemotherapeutic agents.
3. Investigation of the role of TGFβRI in other disease states, such as cardiovascular disease and neurodegenerative disorders.
4. Development of targeted delivery systems for N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide to improve its efficacy and reduce off-target effects.
Conclusion:
In conclusion, N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is a small molecule inhibitor that has shown great promise in the treatment of various diseases, including cancer, fibrosis, and autoimmune disorders. The development of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide as a TGFβRI inhibitor has opened up new avenues for research and has the potential to lead to the development of novel therapeutic agents. Further research in this area is needed to fully understand the potential of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide and other TGFβRI inhibitors in the treatment of various diseases.
合成法
The synthesis of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is a complex process that involves several steps. The first step involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 2-(3-chlorobenzylthio)ethanol. This intermediate is then reacted with 4-(methylsulfonyl)aniline in the presence of a base to form N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide. The final product is then purified using column chromatography to obtain a high purity compound.
科学的研究の応用
N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is the treatment of cancer. TGFβRI is overexpressed in several types of cancer, including breast, lung, and pancreatic cancer. N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the TGFβRI signaling pathway. In addition, N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has also been shown to enhance the efficacy of chemotherapy in cancer cells.
特性
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S2/c1-26(31(28,29)22-8-3-2-4-9-22)21-12-10-19(11-13-21)23(27)25-14-15-30-17-18-6-5-7-20(24)16-18/h2-13,16H,14-15,17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSCXSUEIICCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCCSCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5204741.png)

![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-ethylpiperazine](/img/structure/B5204754.png)

![3-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5204771.png)
![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5204775.png)
![2-ethoxy-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5204784.png)

![4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate](/img/structure/B5204796.png)
![6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5204816.png)
malonate](/img/structure/B5204822.png)
![2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204830.png)